![molecular formula C19H24N4O3S B2830076 N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415551-89-0](/img/structure/B2830076.png)
N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CT04, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research has shown that compounds with structural elements similar to N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can possess potent antimicrobial properties. For instance, quinazolinone and thiazolidinone derivatives have been synthesized and demonstrated significant in vitro antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Organocatalytic Reactions
The compound's related structures have been used in the synthesis of novel organic molecules through organocatalytic reactions. For example, Pictet-Spengler reactions facilitated by BINOL-phosphoric acid have been employed to synthesize a variety of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the versatility of similar compounds in synthesizing biologically active molecules (Mons et al., 2014).
Synthesis of 2-Oxazolines
Additionally, the transformation of thioamides into 2-oxazolines through transamidation and cyclodehydrosulfurisation has been reported, showcasing a method of synthesizing ring structures that could be related to the oxamide moiety in this compound (Goud & Pathak, 2012).
Chromogenic Agents for Cyanide Detection
Innovative heterocyclic compounds have been developed for the colorimetric detection of cyanide, utilizing mechanisms that may share reactivity principles with this compound. These compounds undergo transformations in the presence of cyanide, leading to a visible change, which indicates their potential application in environmental monitoring and safety (Tomasulo et al., 2006).
Synthesis of Novel Mannich Bases
Research on the microwave synthesis of novel Mannich bases, including structures similar to the thiomorpholin-4-yloxan-4-yl moiety found in this compound, has demonstrated their potential antimicrobial activity. This underscores the relevance of such compounds in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-9-26-10-6-19)23-7-11-27-12-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWEWSTUPTZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)
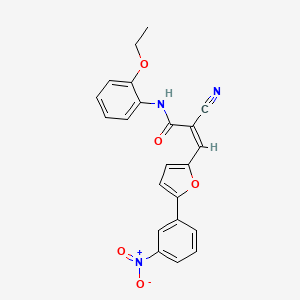
![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)
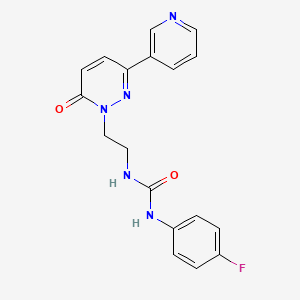
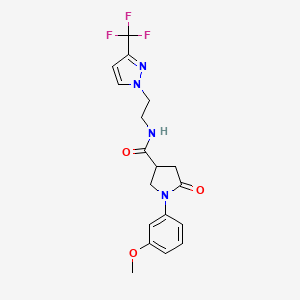
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2830004.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)
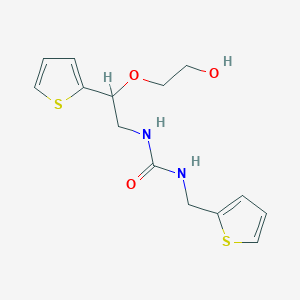
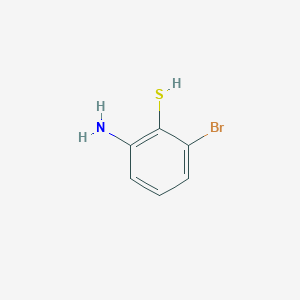
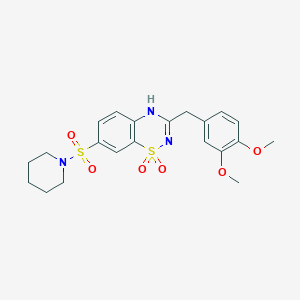
![(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2830012.png)
